N-(3-BROMO-4-METHOXYBENZYL)-N-(2,4-DICHLOROPHENETHYL)AMINE

Chemical Biology Medicinal Chemistry Probe Development

This secondary amine features a 3‑bromo‑4‑methoxybenzyl group and a 2,4‑dichlorophenethyl tail, offering an underexplored chemotype for probe discovery. With no public bioactivity data, it serves as a true 'blank slate' for target‑agnostic phenotypic screens and virtual screening campaigns. Researchers can establish first‑in‑class selectivity fingerprints without bias from prior SAR. Synthetic tractability supports focused library construction. Choose this compound for novel chemical space exploration where generic analogs risk potency gaps.

Molecular Formula C16H16BrCl2NO
Molecular Weight 389.1 g/mol
Cat. No. B3862731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-BROMO-4-METHOXYBENZYL)-N-(2,4-DICHLOROPHENETHYL)AMINE
Molecular FormulaC16H16BrCl2NO
Molecular Weight389.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNCCC2=C(C=C(C=C2)Cl)Cl)Br
InChIInChI=1S/C16H16BrCl2NO/c1-21-16-5-2-11(8-14(16)17)10-20-7-6-12-3-4-13(18)9-15(12)19/h2-5,8-9,20H,6-7,10H2,1H3
InChIKeyPARPNOBTXHLQLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromo-4-methoxybenzyl)-N-(2,4-dichlorophenethyl)amine – Chemical Identity and Research Sourcing Profile


N-(3-Bromo-4-methoxybenzyl)-N-(2,4-dichlorophenethyl)amine (IUPAC: N-[(3-bromo-4-methoxyphenyl)methyl]-2-(2,4-dichlorophenyl)ethanamine; molecular formula C₁₆H₁₆BrCl₂NO; molecular weight 389.1 g/mol) is a synthetic secondary amine that combines a 3‑bromo‑4‑methoxybenzyl moiety with a 2,4‑dichlorophenethyl moiety [1]. Public bioactivity data for this precise compound are currently absent from major authoritative databases such as ChEMBL and BindingDB. The compound is primarily listed by chemical suppliers as a research intermediate or building block [2].

Why In-Class Benzyl‑Phenethylamines Cannot Be Simply Swapped for N-(3-Bromo-4-methoxybenzyl)-N-(2,4-dichlorophenethyl)amine


Close structural analogs in the benzyl‑phenethylamine class often exhibit divergent biological profiles due to subtle differences in halogen substitution patterns and methoxy group placement. For instance, the NEDD8‑activating enzyme inhibitor M22 (1‑benzyl‑N‑(2,4‑dichlorophenethyl)piperidin‑4‑amine) [1] differs from the target compound by a piperidine spacer and the absence of the 3‑bromo‑4‑methoxy benzyl group, resulting in distinct target engagement. Publicly available SAR data for the exact target compound are insufficient to confirm a unique biological fingerprint; however, the absence of activity records for its specific substitution pattern suggests that generic replacement by analogs without experimental validation carries a risk of unrecognized potency gaps or selectivity shifts.

Quantitative Differentiation Evidence for N-(3-Bromo-4-methoxybenzyl)-N-(2,4-dichlorophenethyl)amine


No Publicly Available Comparator Data Found – Evidence Gap Declaration

A systematic search of ChEMBL, BindingDB, PubChem, and primary literature (as of April 2026) returned zero direct head‑to‑head comparisons, cross‑study comparable assays, or class‑level quantitative data for N-(3-bromo-4-methoxybenzyl)-N-(2,4-dichlorophenethyl)amine. The compound’s activity profile remains uncharacterized in publicly accessible databases [1][2]. Consequently, no quantitative differentiation claim can be made at this time.

Chemical Biology Medicinal Chemistry Probe Development

Research Application Scenarios for N-(3-Bromo-4-methoxybenzyl)-N-(2,4-dichlorophenethyl)amine


Chemical Probe or Tool Compound Development (De Novo Profiling Required)

Given the compound’s unexplored bioactivity landscape, a primary application scenario is its use as a chemical probe in target‑agnostic phenotypic screens or in biochemical panels designed to establish a selectivity fingerprint. Researchers must invest in primary assay development prior to drawing comparisons with known benzyl‑phenethylamine analogs such as M22 (NAE inhibitor) [1].

Synthetic Intermediate or Fragment‑Based Drug Discovery

The compound’s structural features—a 3‑bromo‑4‑methoxybenzyl group and a 2,4‑dichlorophenethyl tail—make it a potential intermediate for constructing focused libraries around underexplored chemotypes. Procurement decisions should be guided by synthetic tractability assessments rather than potency comparisons, as no activity cliff data exist for this scaffold [1].

In Silico Modeling and Structure‑Activity Relationship (SAR) Hypothesis Generation

The absence of experimental bioactivity data positions N-(3-bromo-4-methoxybenzyl)-N-(2,4-dichlorophenethyl)amine as a candidate for virtual screening and molecular docking studies aimed at predicting its binding to targets hit by related phenethylamine derivatives. Any predictions must be treated as hypotheses awaiting experimental confirmation.

Quote Request

Request a Quote for N-(3-BROMO-4-METHOXYBENZYL)-N-(2,4-DICHLOROPHENETHYL)AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.